-Benzyl-cyclohexylamine hydrochloride is a chemical compound that can be synthesized from various starting materials. The specific method used in research will depend on the desired properties of the final product. Here is an example of a published scientific article describing a method for its synthesis:
Research into 2-benzyl-cyclohexylamine hydrochloride is ongoing, and it has potential applications in various scientific fields, including:
2-Benzyl-cyclohexylamine hydrochloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 225.76 g/mol. This compound features a cyclohexylamine structure with a benzyl substituent, which enhances its chemical properties and biological activity. The hydrochloride salt form is commonly utilized in various biochemical applications, particularly in proteomics research, due to its stability and solubility in water .
The biological activity of 2-benzyl-cyclohexylamine hydrochloride is significant, especially in the context of neuropharmacology. Compounds with similar structures have been studied for their potential as:
The synthesis of 2-benzyl-cyclohexylamine hydrochloride can be achieved through various methods:
2-Benzyl-cyclohexylamine hydrochloride has several applications:
Several compounds share structural similarities with 2-benzyl-cyclohexylamine hydrochloride. Here are a few notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzylamine | Primary amine | Common precursor in organic synthesis |
| Cyclohexylamine | Secondary amine | Used in industrial applications |
| N-Benzylcyclohexylamine | Tertiary amine | Exhibits distinct pharmacological properties |
| 1-Phenylethylamine | Chiral derivative | Known for its enantiomers affecting biological activity |
2-Benzyl-cyclohexylamine hydrochloride stands out due to its specific combination of a cyclohexane ring and a benzene substituent, which may enhance its lipophilicity and ability to cross biological membranes compared to simpler amines like benzylamine or cyclohexylamine. This structural uniqueness could contribute to its distinct biological activities and applications in research settings .
2-Benzyl-cyclohexylamine hydrochloride consists of:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀ClN | |
| Molecular Weight | 225.76 g/mol | |
| SMILES | C1CCC(C(C1)CC2=CC=CC=C2)N.Cl | |
| InChIKey | DTKWQFVDXKZAHD-UHFFFAOYSA-N |
The systematic nomenclature and identification of 2-Benzyl-cyclohexylamine hydrochloride follows established international chemical naming conventions. The compound's International Union of Pure and Applied Chemistry name is designated as 2-benzylcyclohexan-1-amine;hydrochloride, reflecting its structural composition and salt form [4]. This nomenclature precisely describes the cyclohexane ring system with an attached benzyl group at the 2-position and an amine functional group at the 1-position, combined with hydrochloride to form the salt.
The Chemical Abstracts Service has assigned the unique registry number 854728-00-0 to 2-Benzyl-cyclohexylamine hydrochloride, providing unambiguous identification for this specific compound [5]. The molecular formula C13H20ClN accurately represents the elemental composition, indicating thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom [6]. The molecular weight of 225.76 grams per mole distinguishes this hydrochloride salt from its parent free base compound [6].
| Parameter | Value | Source Reference |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2-benzylcyclohexan-1-amine;hydrochloride | [4] |
| Common Name | 2-Benzyl-cyclohexylamine hydrochloride | [6] [5] |
| Chemical Abstracts Service Number | 854728-00-0 | [5] |
| Molecular Formula | C13H20ClN | [6] |
| Molecular Weight | 225.76 g/mol | [6] |
| Chemical Class | Arylcyclohexylamine derivative | [1] |
2-Benzyl-cyclohexylamine hydrochloride occupies a specific position within the broader arylcyclohexylamine chemical family, which represents a diverse class of pharmaceutical, designer, and experimental compounds [1]. The arylcyclohexylamine family is characterized by a fundamental structural motif consisting of a cyclohexylamine unit with an aryl moiety attachment, where the aryl group is positioned geminal to the amine [1] [7]. This structural arrangement defines the core framework that unites all members of this chemical class.
The arylcyclohexylamine family encompasses multiple structural variations, with modifications occurring primarily through substitution patterns on the aryl ring, alterations to the amine substituents, and modifications to the cyclohexyl ring system [1]. Within this classification system, 2-Benzyl-cyclohexylamine hydrochloride represents a substituted derivative where the aryl component consists of a benzyl group attached to the cyclohexylamine backbone [8]. This particular substitution pattern distinguishes it from other family members such as phencyclidine derivatives, ketamine analogs, and other structurally related compounds.
The chemical family demonstrates remarkable structural diversity through various substitution possibilities [9]. First-generation derivatives typically maintain the cyclohexane ring intact to preserve specific pharmacological properties, while modifications focus on the aryl ring through addition of alkyl chains or substitutions of the amine group [9]. The arylcyclohexylamine family encompasses three main subfamilies: ketamine-like molecules, phencyclidine-like molecules, and eticyclidine-like molecules, each characterized by distinct structural features and modification patterns [9].
Contemporary research has expanded the understanding of arylcyclohexylamine derivatives through advanced synthetic methodologies [3]. Modern photocatalyzed cycloaddition reactions have enabled access to highly functionalized cyclohexylamine derivatives that were previously inaccessible, demonstrating the continued evolution and expansion of this chemical family [3]. These developments highlight the dynamic nature of arylcyclohexylamine chemistry and its ongoing significance in organic synthesis research.
The relationship between 2-Benzyl-cyclohexylamine hydrochloride and its parent compound 2-Benzylcyclohexylamine represents a fundamental salt formation transformation in organic chemistry. The parent compound, identified by Chemical Abstracts Service number 72436-51-2, possesses the molecular formula C13H19N with a molecular weight of 189.30 grams per mole [8]. This free base form exists as the foundational structure from which the hydrochloride salt derivative is prepared through acid-base chemistry.
The conversion from parent compound to hydrochloride salt involves the protonation of the amine functional group with hydrochloric acid, resulting in the formation of an ammonium chloride salt [4] [5]. This transformation increases the molecular weight by 36.46 grams per mole, corresponding to the addition of hydrogen chloride to the parent structure [6] [8]. The salt formation significantly alters the physical and chemical properties of the compound, particularly affecting solubility characteristics and stability profiles.
| Property | Parent Compound (Free Base) | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 72436-51-2 | 854728-00-0 |
| Molecular Formula | C13H19N | C13H20ClN |
| Molecular Weight | 189.30 g/mol | 225.76 g/mol |
| Physical State | Liquid/oil | Solid crystalline |
| Water Solubility | Limited | Enhanced |
| Storage Stability | Standard conditions | Improved stability |
The European Community number 276-663-7 has been assigned to the parent compound, indicating its registration and recognition within European chemical databases [8]. The parent compound serves as a key intermediate in various synthetic pathways and represents an important building block for further chemical transformations [8]. The relationship between these two forms demonstrates the practical importance of salt formation in pharmaceutical and research chemistry applications.
The structural relationship maintains the core arylcyclohexylamine framework while modifying the ionization state and associated properties [8]. This transformation exemplifies how chemical modification through salt formation can optimize compound characteristics for specific applications while preserving the essential molecular architecture responsible for the compound's fundamental chemical behavior.
Contemporary research has demonstrated the importance of cyclohexylamine derivatives in advancing synthetic methodologies [3]. The development of photocatalyzed intermolecular cycloaddition reactions has enabled unprecedented access to highly functionalized cyclohexylamine derivatives, with moderate to good yields and excellent diastereoselectivities [3]. These methodological advances highlight the continued relevance of cyclohexylamine-based compounds in driving innovation within organic synthetic chemistry.
The compound's significance extends to its role in understanding the broader chemical behavior of arylcyclohexylamine derivatives [9]. Research into this chemical class has revealed diverse pharmacological activities depending on structural modifications, with different substitution patterns enabling fine-tuning of chemical and biological properties [1]. The systematic study of compounds like 2-Benzyl-cyclohexylamine hydrochloride contributes to the fundamental understanding of how structural variations influence molecular behavior and reactivity patterns.
Industrial applications further underscore the research significance of cyclohexylamine derivatives [10] [11]. Cyclohexylamine compounds serve as essential intermediates in the synthesis of various organic compounds, including pharmaceuticals, where they function as building blocks for drugs across multiple therapeutic categories [10]. The versatility of cyclohexylamine derivatives in synthetic applications demonstrates their fundamental importance in organic chemistry research and development.
2-Benzyl-cyclohexylamine hydrochloride is an organic compound with the molecular formula C₁₃H₂₀ClN [2] [3] [4] [5] [6] [7] [8]. The compound has a molecular weight of 225.76 grams per mole, which includes the contribution from the hydrochloride salt formation [2] [9] [3] [4] [5] [6] [7] [8]. The Chemical Abstracts Service has assigned the registry number 854728-00-0 to this specific compound, providing unambiguous identification [2] [3] [4] [5] [6] [7] [8].
The International Union of Pure and Applied Chemistry name for this compound is 2-benzylcyclohexan-1-amine;hydrochloride [5] [6] [8], which precisely describes its structural composition as a cyclohexane ring system with an attached benzyl group at the 2-position and an amine functional group at the 1-position, combined with hydrochloride to form the salt.
The compound features a cyclohexylamine structure with a benzyl substituent attached at the 2-position of the cyclohexane ring [5] [6] [8]. This structural arrangement places the compound within the arylcyclohexylamine family, which is characterized by a fundamental structural motif consisting of a cyclohexylamine unit with an aryl moiety attachment [5]. The benzyl group consists of a phenyl ring connected to a methylene bridge, which is then attached to the cyclohexane ring system.
The molecular structure contains two defined stereocenters [8], which gives rise to the potential for multiple stereoisomers and optical activity [11] [12]. This stereochemical complexity is characteristic of compounds containing chiral centers and contributes to the compound's three-dimensional arrangement in space [13] [14] [15].
The relationship between 2-Benzyl-cyclohexylamine hydrochloride and its parent compound 2-Benzylcyclohexylamine represents a fundamental salt formation transformation. The parent compound, identified by Chemical Abstracts Service number 72436-51-2, possesses the molecular formula C₁₃H₁₉N with a molecular weight of 189.30 grams per mole [5]. The conversion from parent compound to hydrochloride salt involves the protonation of the amine functional group with hydrochloric acid, resulting in the formation of an ammonium chloride salt [5].
2-Benzyl-cyclohexylamine hydrochloride appears as a white to pale brown crystalline powder or crystals [16] [17] [18]. The compound exists in a solid physical state at room temperature, which is typical for amine hydrochloride salts [17] [18]. The crystalline form contributes to the compound's stability and handling characteristics in laboratory and industrial applications.
The compound exhibits hygroscopic properties, meaning it has the tendency to absorb moisture from the surrounding atmosphere [16] [17]. This characteristic is common among amine hydrochloride salts and necessitates proper storage conditions to maintain compound integrity and prevent degradation.
The salt formation significantly enhances the water solubility of 2-benzyl-cyclohexylamine hydrochloride compared to its parent compound [20]. The hydrochloride salt introduces ionic character to the molecule, which facilitates dissolution in polar solvents, particularly water. The compound also demonstrates solubility in methanol and other polar organic solvents [20].
This enhanced solubility profile is particularly advantageous for pharmaceutical and research applications, where aqueous solubility is often a critical requirement for biological activity and formulation development.
While specific thermal properties such as melting point and boiling point are not extensively documented for the hydrochloride salt form [20], general principles of salt formation suggest that these values would be elevated compared to the parent compound. Salt formation typically increases intermolecular forces through ionic interactions, resulting in higher melting points and boiling points compared to the corresponding free base compounds [20].
The compound exhibits optical activity due to the presence of stereogenic centers in its molecular structure [11] [12]. The two defined stereocenters [8] contribute to the compound's ability to rotate plane-polarized light, making it optically active. However, specific rotation values and detailed optical properties are not extensively documented in the available literature.
| Property | 2-Benzylcyclohexylamine HCl | 2-Benzylcyclohexylamine (parent) | N-Benzylcyclohexylamine | Cyclohexylamine |
|---|---|---|---|---|
| Molecular Weight | 225.76 g/mol | 189.30 g/mol | 189.30 g/mol | 99.17 g/mol |
| Physical State | Crystalline solid | Liquid/oil | Liquid | Liquid |
| Water Solubility | Enhanced | Limited | Limited | Moderate |
| Stability | High | Moderate | Moderate | Moderate |
| Storage | Room temperature | Standard conditions | Standard conditions | Standard conditions |
While specific spectroscopic data for 2-benzyl-cyclohexylamine hydrochloride is limited in the available literature, the compound would be expected to exhibit characteristic spectral features consistent with its structural components. The presence of the benzyl group would contribute aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic C=C stretching around 1600 and 1500 cm⁻¹ in infrared spectroscopy [21] [22].
The cyclohexane ring system would contribute aliphatic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various bending modes in the fingerprint region [21] [22]. The ammonium chloride salt formation would introduce N-H stretching vibrations in the 3200-3500 cm⁻¹ region, which would be broader and shifted compared to the parent amine due to hydrogen bonding interactions [21].
2-Benzyl-cyclohexylamine hydrochloride belongs to the broader arylcyclohexylamine chemical family, which encompasses a diverse class of compounds characterized by a cyclohexylamine unit with an aryl moiety attachment [5]. This family includes various pharmaceutical, designer, and experimental compounds that share the fundamental structural motif of the cyclohexylamine backbone with aromatic substitution [5].
The compound's position within this family is defined by the specific substitution pattern, where the benzyl group is attached at the 2-position of the cyclohexane ring [5] [6] [8]. This structural arrangement distinguishes it from other family members and contributes to its unique physical and chemical properties.
The conversion of 2-benzylcyclohexylamine to its hydrochloride salt represents a significant modification that affects multiple physical properties. The salt formation process involves the protonation of the amine nitrogen atom, creating an ammonium cation that associates with the chloride anion through ionic interactions [5]. This fundamental change in bonding character has profound effects on the compound's physical properties.
The ionic nature of the salt enhances intermolecular interactions, leading to increased melting points, boiling points, and density compared to the parent compound [20]. The enhanced water solubility is particularly significant, as it transforms a compound with limited aqueous solubility into one with enhanced water solubility, expanding its potential applications in aqueous systems.
The presence of stereogenic centers in 2-benzyl-cyclohexylamine hydrochloride introduces additional complexity to its physical properties [8] [13] [14] [15]. The compound can exist as multiple stereoisomers, each potentially exhibiting different physical and chemical properties. The stereochemical arrangement affects molecular packing in the solid state, which in turn influences properties such as melting point, density, and crystalline structure.
The optical activity arising from the stereogenic centers makes the compound useful for applications requiring enantioselective interactions or as a chiral auxiliary in asymmetric synthesis [23]. The specific rotation and optical properties would depend on the stereochemical configuration and the purity of individual stereoisomers.
The molecular weight of 225.76 g/mol positions 2-benzyl-cyclohexylamine hydrochloride as a moderately sized organic molecule [2] [9] [3] [4] [5] [6] [7] [8]. The benzyl substitution at the 2-position of the cyclohexane ring introduces both steric and electronic effects that influence the compound's properties. The aromatic benzyl group contributes to the compound's lipophilicity while maintaining some degree of polarity through the amine functionality.